molecular formula C11H17N3 B13877759 Piperidin-4-yl(pyridin-3-yl)methanamine

Piperidin-4-yl(pyridin-3-yl)methanamine

Cat. No.: B13877759
M. Wt: 191.27 g/mol
InChI Key: ZDSFSYZCLRHXSR-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-3-yl)methanamine is a compound that features a piperidine ring attached to a pyridine ring via a methanamine linker. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(pyridin-3-yl)methanamine typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of reductive amination, where a piperidine derivative is reacted with a pyridine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield secondary or tertiary amines .

Scientific Research Applications

Piperidin-4-yl(pyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-4-yl(pyridin-3-yl)methanamine is unique due to its specific combination of a piperidine ring and a pyridine ring connected by a methanamine linker. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

piperidin-4-yl(pyridin-3-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-11(9-3-6-13-7-4-9)10-2-1-5-14-8-10/h1-2,5,8-9,11,13H,3-4,6-7,12H2

InChI Key

ZDSFSYZCLRHXSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CN=CC=C2)N

Origin of Product

United States

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